molecular formula C11H19NO5 B042926 (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid CAS No. 603130-13-8

(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B042926
CAS No.: 603130-13-8
M. Wt: 245.27 g/mol
InChI Key: NROSRTMHTJHLLE-SFYZADRCSA-N
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Description

(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid: is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid typically involves the coupling of an amine with a carboxylic acid. One common method is the use of acid-amine coupling reactions, which can be facilitated by reagents such as carbodiimides or uronium salts . The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the preparation of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process might include the use of phosgene or other chlorinating agents to form the necessary intermediates, followed by coupling with the amine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butoxycarbonyl group in (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid provides unique steric and electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROSRTMHTJHLLE-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448490
Record name 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603130-13-8
Record name 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-L-erythro-hexonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603130-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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